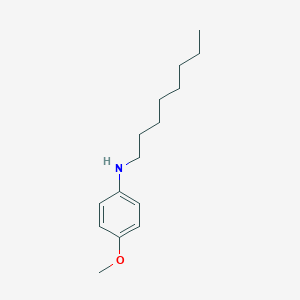
N-Octyl-p-anisidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Octyl-p-anisidine is a useful research compound. Its molecular formula is C15H25NO and its molecular weight is 235.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Applications
1. Chromatographic Separation
N-Octyl-p-anisidine is primarily utilized in high-performance liquid chromatography (HPLC). It can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The method typically employs a mobile phase consisting of acetonitrile and water, with phosphoric acid as an additive for non-mass spectrometry applications. For mass spectrometry-compatible applications, phosphoric acid is replaced with formic acid .
Table 1: HPLC Separation Conditions for this compound
| Parameter | Condition |
|---|---|
| Column Type | Newcrom R1 HPLC Column |
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |
| Alternative Phase | Acetonitrile/Water/Formic Acid |
| Particle Size | 3 µm (for UPLC applications) |
Material Science Applications
2. Electroactive Materials
Research has demonstrated that derivatives of anisidine, including this compound, can serve as electroactive materials in the development of advanced energy devices such as solar cells. These materials exhibit promising properties that enhance the efficiency of energy conversion systems .
Food and Health Applications
3. Quality Assessment in Food Processing
This compound plays a role in assessing the quality of food products, particularly oils. It has been linked to methodologies aimed at reducing peroxide and anisidine values in unsaturated fatty acid esters, which are critical indicators of oil quality and stability . This compound's ability to reduce oxidation-related degradation makes it valuable in food technology.
Table 2: Impact of this compound on Oil Quality
| Parameter | Initial Value | Post-treatment Value |
|---|---|---|
| Peroxide Value (meq/kg) | >0.2 | <0.2 |
| Anisidine Value (meq/kg) | >10 | <10 |
Case Studies
Case Study 1: HPLC Method Development
A study conducted by SIELC Technologies outlined the successful application of this compound in HPLC for analyzing complex mixtures. The researchers reported that using this compound allowed for efficient separation of impurities, showcasing its utility in pharmacokinetics and preparative separations .
Case Study 2: Quality Improvement in Edible Oils
In a patent detailing methods to reduce oxidation levels in edible oils, this compound was employed to lower both peroxide and anisidine values significantly. This reduction not only improved the sensory qualities of the oils but also extended their shelf life, making them safer for consumption .
Eigenschaften
CAS-Nummer |
16663-87-9 |
|---|---|
Molekularformel |
C15H25NO |
Molekulargewicht |
235.36 g/mol |
IUPAC-Name |
4-methoxy-N-octylaniline |
InChI |
InChI=1S/C15H25NO/c1-3-4-5-6-7-8-13-16-14-9-11-15(17-2)12-10-14/h9-12,16H,3-8,13H2,1-2H3 |
InChI-Schlüssel |
BMIYEEFUOGMAEF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC1=CC=C(C=C1)OC |
Kanonische SMILES |
CCCCCCCCNC1=CC=C(C=C1)OC |
Key on ui other cas no. |
16663-87-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















